RORγt Inverse Agonism: 5-(Pyrimidin-4-yl)pyrrolidin-2-one Demonstrates Sub-Nanomolar Potency in Cellular Assays
5-(Pyrimidin-4-yl)pyrrolidin-2-one (represented as BDBM50557811/CHEMBL4779994) exhibits inverse agonist activity at the nuclear receptor RORγt with an EC50 of 2.5 nM in a Jurkat cell luciferase reporter assay [1]. While no direct head-to-head comparator data are available for this specific assay, the potency places this compound among the high-affinity ligands for this target, with reported RORγt inverse agonists typically ranging from low nanomolar to micromolar potencies [2].
| Evidence Dimension | RORγt inverse agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50: 2.5 nM |
| Comparator Or Baseline | Class benchmark: RORγt inverse agonists typically exhibit EC50 values from ~10 nM to >1 μM |
| Quantified Difference | 5-(Pyrimidin-4-yl)pyrrolidin-2-one demonstrates potency in the low single-digit nanomolar range |
| Conditions | Human Gal4-fused RORγt expressed in human Jurkat cells; luciferase reporter gene assay |
Why This Matters
Potent RORγt inverse agonism at 2.5 nM indicates strong engagement of a therapeutically validated target in Th17-driven autoimmune diseases, positioning this scaffold as a valuable starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50557811 (CHEMBL4779994). EC50: 2.5 nM. Inverse agonist activity at human Gal4-fused RORγt expressed in human Jurkat cells. View Source
- [2] BindingDB. BDBM302096 (US9598415, 12). IC50: 13 nM. Antagonist activity at RORγ in human PBMC. View Source
